Product packaging for 7-Bromopyrazolo[1,5-A]pyrimidine(Cat. No.:CAS No. 1159983-04-6)

7-Bromopyrazolo[1,5-A]pyrimidine

Cat. No.: B2909665
CAS No.: 1159983-04-6
M. Wt: 198.023
InChI Key: YJWUFQQFTWOGBS-UHFFFAOYSA-N
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Description

7-Bromopyrazolo[1,5-A]pyrimidine is a high-purity chemical intermediate built on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system noted for its significant role in medicinal chemistry . The bromine atom at the 7-position makes this compound an exceptionally versatile building block for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, enabling the rapid exploration of structure-activity relationships (SAR) . The pyrazolo[1,5-a]pyrimidine core is a cornerstone in the development of targeted protein kinase inhibitors (PKIs) for cancer therapy . This scaffold is a key structural component in multiple FDA-approved and investigational anticancer drugs, including the Tropomyosin receptor kinase (Trk) inhibitors Larotrectinib and Repotrectinib . Researchers have successfully developed pyrazolo[1,5-a]pyrimidine derivatives that act as potent, often ATP-competitive, inhibitors of a wide range of kinases—including CK2, EGFR, B-Raf, and MEK—implicated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . The core's synthetic versatility allows for modifications at multiple positions to fine-tune pharmacological properties, enhance binding affinity, and improve selectivity, thereby minimizing off-target effects . Supplied with comprehensive analytical data (including 1H NMR, 13C NMR, and mass spectrometry) to ensure identity and purity, this compound is intended for research applications only. It is ideally suited for hit-to-lead optimization campaigns, the synthesis of targeted libraries, and the discovery of novel therapeutic agents in oncology. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3 B2909665 7-Bromopyrazolo[1,5-A]pyrimidine CAS No. 1159983-04-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromopyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-3-8-6-2-4-9-10(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWUFQQFTWOGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC=C(N2N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159983-04-6
Record name 7-bromopyrazolo[1,5-a]pyrimidine
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Synthetic Methodologies for 7 Bromopyrazolo 1,5 a Pyrimidine and Its Precursors

General Strategies for Pyrazolo[1,5-a]pyrimidine (B1248293) Core Synthesis

The construction of the fused pyrazolo[1,5-a]pyrimidine ring system can be achieved through several robust synthetic strategies. These methods provide access to a wide array of substituted derivatives by varying the precursors and reaction conditions.

Cyclocondensation Reactions of Aminopyrazoles with 1,3-Biselectrophiles

The most fundamental and widely employed method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between an aminopyrazole and a 1,3-biselectrophilic compound. nih.gov In this reaction, the 3-aminopyrazole (B16455) acts as a binucleophile, reacting with the two electrophilic centers of the 1,3-biselectrophile to form the six-membered pyrimidine (B1678525) ring fused to the pyrazole (B372694). nih.govnih.gov

The choice of the 1,3-biselectrophile is crucial as it dictates the substitution pattern on the newly formed pyrimidine ring, particularly at the 5- and 7-positions. nih.gov A variety of biselectrophiles have been successfully utilized, including β-dicarbonyl compounds, β-enaminones, β-haloenones, and β-ketonitriles. nih.govnih.gov For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) regioselectively yields cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov Similarly, condensation with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones produces derivatives with a trifluoromethyl group at the 7-position. beilstein-journals.org The regioselectivity of the cyclization can be controlled by the nature of the reactants and the reaction conditions, which influences which nitrogen atom of the aminopyrazole initiates the cyclization. nih.govresearchgate.net

Table 1: Examples of 1,3-Biselectrophiles in Pyrazolo[1,5-a]pyrimidine Synthesis

1,3-Biselectrophile TypeExampleResulting Substituents
β-DiketoneAcetylacetoneMethyl groups at C5 and C7
β-KetoesterEthyl AcetoacetateMethyl at C5, Hydroxyl at C7
Malonic Acid DerivativeMalonic Acid / POCl₃Dichloro groups at C5 and C7 nih.gov
Unsaturated Ketone(E)-3-(dimethylamino)-1-arylprop-2-en-1-oneAryl group at C7 nih.gov
β-KetonitrileArylidenemalononitrilesAmine and nitrile groups nih.gov

Multicomponent Reaction Approaches for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules like pyrazolo[1,5-a]pyrimidines. nih.govnih.gov These one-pot procedures streamline the synthesis by avoiding the isolation of intermediates, thereby saving time and resources. researchgate.net

A common MCR approach involves the reaction of 3-amino-1H-pyrazoles, various aldehydes, and an active methylene (B1212753) compound such as a β-dicarbonyl compound, malononitrile, or ethyl cyanoacetate. nih.gov For example, a rhodium(III)-catalyzed three-component annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides has been developed for the efficient synthesis of a diverse range of pyrazolo[1,5-a]pyrimidines. nih.govnih.gov This method is notable for its tolerance of a wide variety of functional groups on the aldehyde component, including electron-donating, electron-withdrawing, and heterocyclic moieties. nih.gov

Microwave-Assisted Synthetic Protocols for Efficient Product Formation

The application of microwave irradiation has revolutionized the synthesis of pyrazolo[1,5-a]pyrimidines by dramatically accelerating reaction rates and often improving product yields. nih.govrsc.orgresearchgate.net Compared to conventional heating methods that can require several hours of reflux, microwave-assisted protocols can often be completed in a matter of minutes. nih.govrsc.org

This technology is particularly effective for both cyclization and multicomponent reactions. nih.gov For instance, the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds proceeds rapidly under microwave conditions to yield products in high purity. nih.gov Microwave heating has also been successfully applied to the regioselective synthesis of functionalized derivatives, such as the reaction of 5-amino-1H-pyrazoles with benzylidene malononitrile, which selectively yields 7-aminopyrazolo[1,5-a]pyrimidine derivatives in just 20 minutes. nih.gov Furthermore, palladium-catalyzed C-H arylation reactions to functionalize the pyrazolo[1,5-a]pyrimidine core can be performed efficiently in a one-pot, two-step process under microwave irradiation, showcasing the broad applicability of this technique. rsc.org

Green Chemistry Methodologies in Pyrazolo[1,5-a]pyrimidine Synthesis

In line with the principles of sustainable chemistry, several green methodologies have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines. These approaches aim to minimize environmental impact by using benign solvents, reducing waste, and employing energy-efficient conditions. bme.huias.ac.in

One notable strategy is the use of water as a green solvent. An efficient protocol for the regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines has been developed in water at room temperature. nih.gov Another approach involves the use of ultrasonic irradiation in aqueous ethanol (B145695), which facilitates the reaction of aminopyrazoles with acetylenic esters to give pyrazolo[1,5-a]pyrimidin-7(4H)-ones in good yields with short reaction times. bme.hu Deep eutectic solvents (DES) have also been employed as environmentally friendly reaction media, offering advantages such as high yields, simple work-up procedures, and the potential for solvent recycling. ias.ac.in The use of polyethylene (B3416737) glycol (PEG-400) as a green reaction medium has also been reported for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. researchgate.net

Table 2: Green Chemistry Approaches in Pyrazolo[1,5-a]pyrimidine Synthesis

Green MethodologyKey FeaturesExample Application
Ultrasonic IrradiationEnergy efficient, short reaction times, good yields.Synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones in aqueous ethanol bme.hu.
Aqueous MediaEnvironmentally benign solvent, mild conditions.C3-halogenation using potassium halides and a hypervalent iodine(iii) reagent nih.gov.
Deep Eutectic Solvents (DES)Biodegradable, low toxicity, simple work-up, recyclable.Synthesis of dioxoisoindolin-pyrazolo-pyrimidines ias.ac.in.
PEG-400 SolventNon-toxic, recyclable green reaction medium.Cyclocondensation reactions to form the pyrazolo[1,5-a]pyrimidine core researchgate.net.

Direct Synthesis of 7-Bromopyrazolo[1,5-a]pyrimidine

The introduction of a bromine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine ring is a key transformation for creating intermediates used in further functionalization, often via cross-coupling reactions.

Regioselective Bromination of Pyrazolo[1,5-a]pyrimidine

Direct electrophilic halogenation of the parent pyrazolo[1,5-a]pyrimidine scaffold is highly regioselective, but typically does not favor the C7 position. Studies have shown that electrophilic attack preferentially occurs at the electron-rich pyrazole ring. researchgate.net Bromination of the unsubstituted ring system has been reported to yield 3-bromo and 3,6-dibromo species. researchgate.net A modern, environmentally friendly method using potassium bromide and a hypervalent iodine(III) reagent in water achieves exclusive and high-yielding bromination at the C3 position, with no other isomers observed. nih.gov

Due to the strong directing effect towards the C3 position, the synthesis of this compound is more commonly achieved through a constructive strategy rather than direct bromination of the parent heterocycle. This involves a two-step sequence:

Cyclocondensation to form a 7-hydroxy precursor: An appropriate aminopyrazole is reacted with a β-ketoester, such as ethyl acetoacetate. This cyclocondensation reaction selectively forms a 7-hydroxypyrazolo[1,5-a]pyrimidine derivative (which exists in tautomeric equilibrium with pyrazolo[1,5-a]pyrimidin-7(4H)-one). beilstein-journals.org

Halogenation of the hydroxyl group: The resulting 7-hydroxy intermediate is then treated with a halogenating agent to replace the hydroxyl group with a bromine atom. While the conversion to 7-chloro derivatives using phosphorus oxychloride (POCl₃) is widely documented, a similar transformation can be achieved using bromine-containing reagents like phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) to yield the target this compound. beilstein-journals.org

This two-step approach provides a reliable and regioselective route to the 7-bromo derivative, circumventing the inherent electronic preference of the ring system for electrophilic attack at other positions.

Cyclization Reactions Incorporating Brominated Precursors

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is frequently achieved through the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds, such as β-dicarbonyls or their synthetic equivalents. nih.gov To produce this compound, this strategy is adapted by using a brominated 1,3-bielectrophilic precursor.

The reaction involves the nucleophilic attack of the 3-aminopyrazole on the carbonyl carbon of the brominated β-dicarbonyl compound, which is then followed by a cyclization step to form the fused pyrimidine ring. nih.gov This process is typically conducted under acidic conditions, often using glacial acetic acid as a solvent, which facilitates the dehydration and subsequent ring closure. The regioselectivity of the cyclization, which determines the position of the substituents on the pyrimidine ring, is controlled by the nature of the reactants. For instance, the reaction of a 3-aminopyrazole with a brominated β-enaminone leads specifically to the formation of the 7-bromo derivative. nih.govekb.eg

Synthesis of Key this compound Derivatives and Intermediates

Synthesis of Ethyl this compound-3-carboxylate

The preparation of Ethyl this compound-3-carboxylate involves a cyclocondensation reaction that builds the pyrimidine ring onto a pre-functionalized pyrazole core. The synthesis is analogous to methods used for similar pyrazolo[1,5-a]pyrimidine derivatives. prepchem.comprepchem.com

The reaction typically starts with ethyl 3-aminopyrazole-4-carboxylate. This intermediate is reacted with a brominated 1,3-dicarbonyl equivalent, such as a brominated 3-dimethylamino-1-aryl-2-propen-1-one, in a suitable solvent like glacial acetic acid. prepchem.comprepchem.com The mixture is heated under reflux for several hours to drive the condensation and cyclization. The amino group of the pyrazole initially attacks one of the electrophilic centers of the propenone, leading to the formation of an intermediate that subsequently cyclizes via intramolecular condensation to yield the final fused heterocyclic system. After the reaction is complete, the product is typically isolated by removing the solvent and purifying the residue, often through washing with a basic solution like sodium bicarbonate followed by recrystallization or column chromatography. prepchem.com

Routes to Brominated Aminopyrazoles as Starting Materials

The synthesis of the pyrazolo[1,5-a]pyrimidine core relies on the availability of appropriately substituted 3-aminopyrazoles. nih.gov For brominated derivatives, these precursors can be synthesized through several established routes. One of the most common methods involves the condensation of hydrazine (B178648) with a brominated β-ketonitrile. chim.it

Another significant pathway is the reaction of hydrazine with a 2,3-halosubstituted propionitrile (B127096), where a bromo-substituted propionitrile is used to yield a 3-aminopyrazole. google.com Additionally, direct bromination of an existing aminopyrazole can be performed, although this may require careful control of reaction conditions to ensure regioselectivity. google.com Copper-catalyzed amidation of a brominated pyrazole, such as 4-bromo-1-methyl-1H-pyrazole, provides another modern and scalable alternative to produce aminopyrazole building blocks. sci-hub.se

The table below summarizes key synthetic strategies for obtaining brominated aminopyrazoles.

Method Precursors Key Reagents Description
Condensation β-KetonitrileHydrazineA common and direct method where a brominated β-ketonitrile undergoes cyclization with hydrazine to form the aminopyrazole ring. chim.it
Reaction with Halosubstituted Nitriles 2,3-DihalopropionitrileHydrazineA process where a brominated propionitrile reacts in an alkaline medium with hydrazine to yield the 3-aminopyrazole. google.com
Direct Bromination 3(5)-AminopyrazoleBromineInvolves the direct electrophilic substitution of bromine onto the pyrazole ring of an existing aminopyrazole compound. google.com
Copper-Catalyzed Amidation Brominated PyrazoleAcetamide (B32628) (Ammonia Surrogate), Copper CatalystA modern approach for large-scale synthesis where a bromopyrazole is coupled with an ammonia (B1221849) source using a copper catalyst. sci-hub.se

Chemical Reactivity and Functionalization of 7 Bromopyrazolo 1,5 a Pyrimidine

Electrophilic Substitution Reactions

The pyrazolo[1,5-a]pyrimidine (B1248293) ring system is susceptible to electrophilic attack, with the regioselectivity of the reaction being influenced by the nature of the electrophile and the reaction conditions. The pyrazole (B372694) moiety is generally more electron-rich and thus more reactive towards electrophiles than the pyrimidine (B1678525) ring.

Selective Bromination at Position 3

The bromination of pyrazolo[1,5-a]pyrimidine derivatives occurs with high regioselectivity at the C3 position of the pyrazole ring. This is attributed to the higher electron density at this position. The reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source. For instance, the treatment of 7-substituted pyrazolo[1,5-a]pyrimidines with NBS in solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN) under reflux or even at room temperature leads to the exclusive formation of the 3-bromo derivative. rsc.orgmdpi.com This selective bromination is a crucial step in the synthesis of various biologically active compounds, where the bromine atom can be further functionalized. rsc.org The high selectivity of this reaction can be understood by examining the resonance structures of the arenium-like intermediate formed during the electrophilic attack, which show greater stabilization when the bromine atom adds to the C3 position. mdpi.com

Nitration Reactions and Regioselectivity (e.g., at Position 3 vs. 6)

The nitration of the pyrazolo[1,5-a]pyrimidine core demonstrates a fascinating example of reagent-dependent regioselectivity. The outcome of the reaction is highly sensitive to the nitrating agent employed. When the parent pyrazolo[1,5-a]pyrimidine is treated with a mixture of concentrated nitric and sulfuric acids, nitration occurs preferentially at the electron-rich C3 position. wikipedia.org

Nucleophilic Aromatic Substitution (NAS) at Position 7

The C7 position of the pyrazolo[1,5-a]pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at this position acts as a good leaving group, facilitating the introduction of a wide array of nucleophiles. This reaction is a cornerstone for the synthesis of diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives with varied biological activities.

Displacement of the Bromine Atom with Diverse Nucleophiles

The bromine atom at the C7 position can be readily displaced by a variety of nucleophiles. This includes aromatic and aliphatic amines, cycloalkylamines, and substituted alkoxides. mdpi.com The reaction conditions for these substitutions are generally mild, often involving heating the 7-bromo substrate with the desired nucleophile in a suitable solvent. For example, 7-chloro analogs, which exhibit similar reactivity, have been shown to react with various amines in polyethylene (B3416737) glycol (PEG) as a green solvent, affording the corresponding 7-amino derivatives in high yields. researchgate.net This methodology is broadly applicable for the synthesis of 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines, where the reaction conditions can be tuned based on the electronic properties of the amine. Amines with electron-donating groups react efficiently in the presence of a mild base like triethylamine, whereas amines bearing electron-withdrawing groups may require stronger basic conditions. mdpi.com

Table 1: Examples of Nucleophilic Aromatic Substitution at Position 7 of Halogenated Pyrazolo[1,5-a]pyrimidines

Starting MaterialNucleophileProductReference
7-Chloropyrazolo[1,5-a]pyrimidine derivativeAromatic Amines7-(Arylamino)pyrazolo[1,5-a]pyrimidine derivative mdpi.com
7-Chloropyrazolo[1,5-a]pyrimidine derivativeAlkylamines7-(Alkylamino)pyrazolo[1,5-a]pyrimidine derivative mdpi.com
7-Chloropyrazolo[1,5-a]pyrimidine derivativeCycloalkylamines7-(Cycloalkylamino)pyrazolo[1,5-a]pyrimidine derivative mdpi.com
7-Chloropyrazolo[1,5-a]pyrimidine derivativeSubstituted Alkoxides7-(Alkoxy)pyrazolo[1,5-a]pyrimidine derivative mdpi.com
7-chloro-5-methyl- wikipedia.orgnih.govsemanticscholar.orgtriazolo[1,5-a]pyrimidinePiperidine5-Methyl-7-(piperidin-1-yl)- wikipedia.orgnih.govsemanticscholar.orgtriazolo[1,5-a]pyrimidine researchgate.net
7-chloro-5-methyl- wikipedia.orgnih.govsemanticscholar.orgtriazolo[1,5-a]pyrimidinecis-2,6-Dimethyl-morpholine7-(2,6-Dimethylmorpholino)-5-methyl- wikipedia.orgnih.govsemanticscholar.orgtriazolo[1,5-a]pyrimidine researchgate.net

Investigation of Regioselectivity and Reaction Conditions for NAS

The nucleophilic aromatic substitution on the pyrazolo[1,5-a]pyrimidine scaffold is highly regioselective for the C7 and C5 positions of the pyrimidine ring. When a good leaving group like bromine is present at C7, nucleophilic attack occurs exclusively at this position. The reaction conditions are a key factor in the success of these substitutions. The choice of solvent, base, and temperature can significantly impact the reaction rate and yield. For instance, microwave irradiation has been effectively used to accelerate these reactions, often leading to shorter reaction times and improved yields. nih.gov The inherent electronic nature of the pyrazolo[1,5-a]pyrimidine system, where the pyrimidine ring is more electron-deficient than the pyrazole ring, directs the nucleophilic attack to the C7 position, making this a reliable and predictable method for functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of 7-bromopyrazolo[1,5-a]pyrimidine. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C7 position, providing access to a vast chemical space of substituted pyrazolo[1,5-a]pyrimidines. Various types of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, have been successfully employed. rsc.orgmdpi.comnih.gov

The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is widely used to introduce aryl and heteroaryl substituents at the C7 position. Similarly, the Sonogashira reaction allows for the introduction of alkynyl groups, which can serve as handles for further transformations. rsc.orgresearchgate.net The Buchwald-Hartwig amination provides a direct route to C-N bond formation, complementing the classical nucleophilic aromatic substitution methods for the synthesis of 7-amino derivatives. mdpi.com The choice of palladium catalyst, ligand, base, and solvent is crucial for the efficiency and selectivity of these reactions. The development of advanced catalyst systems has significantly expanded the scope of these transformations, allowing for the coupling of a wide range of substrates under milder conditions. rsc.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on the Pyrazolo[1,5-a]pyrimidine Scaffold

Reaction TypeSubstrateCoupling PartnerProductReference
Suzuki-Miyaura7-(Hetero)aryl pyrazolo[1,5-a]pyrimidin-5-onesAryl/Heteroaryl boronic acids3,5,7-Trisubstituted pyrazolo[1,5-a]pyrimidines rsc.org
Suzuki-Miyaura3-Bromopyrazolo[1,5-a]pyrimidine (B1281175)Aryl boronic acid3-Arylpyrazolo[1,5-a]pyrimidine encyclopedia.pub
C-H ActivationPyrazolo[1,5-a]pyrimidineAryl bromide7-Arylpyrazolo[1,5-a]pyrimidine mdpi.comencyclopedia.pub
Sonogashira7-Halopyrazolo[1,5-a]pyrimidine derivativeTerminal alkyne7-Alkynylpyrazolo[1,5-a]pyrimidine derivative rsc.org
Buchwald-HartwigThis compound derivativeAmine/Amide7-Aminopyrazolo[1,5-a]pyrimidine derivative mdpi.com

Suzuki-Miyaura Coupling at Brominated Positions (e.g., C-3, C-5, C-7)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.gov In the context of 7-bromopyrazolo[1,5-a]pyrimidines, this reaction allows for the introduction of aryl and heteroaryl substituents at the C-7 position, as well as at other brominated positions like C-3 and C-5. rsc.orgnih.gov

The reaction typically involves a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or ester. The choice of catalyst, ligand, and reaction conditions can be crucial for achieving high yields and selectivity, especially in complex molecules. For instance, the use of a tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in preventing debromination side reactions when coupling aryl and heteroaryl boronic acids with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. rsc.orgscispace.comresearchgate.net This highlights the importance of optimizing reaction conditions to achieve the desired outcome.

Microwave-assisted Suzuki-Miyaura couplings have also been successfully employed, offering advantages such as reduced reaction times and improved yields. mdpi.com This methodology has been used for the synthesis of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (B7961172) derivatives. rsc.org

The versatility of the Suzuki-Miyaura reaction on the pyrazolo[1,5-a]pyrimidine core is demonstrated by the wide range of aryl and heteroaryl groups that can be introduced. This includes both electron-rich and electron-poor systems, allowing for fine-tuning of the electronic and steric properties of the final products. rsc.orgscispace.comresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Brominated Pyrazolo[1,5-a]pyrimidines
Starting MaterialBoronic Acid/EsterCatalyst/LigandProductKey Features
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/Heteroaryl boronic acidsXPhosPdG2/XPhosC3-Arylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onesMicrowave-assisted; avoids debromination. rsc.orgscispace.comresearchgate.net
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one derivativesAryl boronic acidsPdCl2(dppf)3,5-Diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidinesSequential C-3 and C-5 arylation. rsc.orgmdpi.com
6-Bromopyrazolo[1,5-a]pyrimidinesFunctionalized 1-(2-phenoxyethyl)piperidine (B1360213) boronic acidPd[P(Ph)3]4 or Pd2(dba)3/SPhosDorsomorphin analoguesSynthesis of biologically active compounds. mdpi.com

Other Carbon-Carbon (C-C) and Carbon-Heteroatom (C-N) Bond Formations

Beyond the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions are instrumental in the functionalization of this compound. These methods allow for the formation of various C-C and C-N bonds, further expanding the chemical space accessible from this scaffold.

Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination is a key reaction for forming C-N bonds, coupling amines with aryl halides. libretexts.orgtcichemicals.com This palladium-catalyzed reaction has been applied to pyrazolo[1,5-a]pyrimidine systems to introduce amino substituents. For example, a Buchwald-Hartwig coupling was used to form an acetamide (B32628) moiety on a brominated pyrazolo[1,5-a]pyrimidine using a BrettPhos Pd G3 catalyst. mdpi.com Microwave-assisted Buchwald-Hartwig reactions have also been shown to be highly efficient, significantly reducing reaction times. researchgate.net

In some cases, nucleophilic aromatic substitution (SNAr) reactions can be employed to form C-N bonds, particularly when the pyrazolo[1,5-a]pyrimidine ring is activated by electron-withdrawing groups. The synthesis of 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines has been achieved through this method, with the reaction conditions (e.g., choice of base) depending on the electronic nature of the amine. mdpi.com

Carbon-Carbon (C-C) Bond Formation: While the Suzuki-Miyaura reaction is prominent, other C-C bond-forming reactions are also utilized. For instance, Sonogashira coupling can be used to introduce alkynyl groups.

Table 2: Examples of C-C and C-N Bond Formation Reactions
Reaction TypeStarting MaterialReagentCatalyst/ConditionsProductReference
Buchwald-Hartwig AminationBrominated pyrazolo[1,5-a]pyrimidineAcetamideBrettPhos Pd G3Acetamido-pyrazolo[1,5-a]pyrimidine mdpi.com
Buchwald-Hartwig AminationAryl bromidesSecondary amines (phenoxazine, phenothiazine, etc.)Microwave, Pd catalystC(sp2)-N bond formation researchgate.net
Nucleophilic Aromatic Substitution (SNAr)7-Halogenated pyrazolo[1,5-a]pyrimidineAromatic aminesTriethylamine or stronger bases7-(N-arylamino)pyrazolo[1,5-a]pyrimidines mdpi.com

Other Functionalization Reactions

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. ijpcbs.com This reaction typically uses a Vilsmeier reagent, which is generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl3). ijpcbs.com

For pyrazolo[1,5-a]pyrimidines, formylation often occurs regioselectively at the highly nucleophilic C-3 position. mdpi.comresearchgate.net Researchers have successfully functionalized 7-arylpyrazolo[1,5-a]pyrimidines with a formyl group at the C-3 position in a one-pot manner using Vilsmeier-Haack conditions. mdpi.com The resulting 3-formylpyrazolo[1,5-a]pyrimidines are valuable intermediates for further synthetic transformations. mdpi.comresearchgate.net

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds. nih.govencyclopedia.pub For the pyrazolo[1,5-a]pyrimidine core, palladium-catalyzed C-H activation protocols have been developed to selectively introduce aryl groups at either the C-3 or C-7 positions. nih.govencyclopedia.pub

The regioselectivity of these C-H arylation reactions can often be controlled by the electronic properties of the coupling partners. For instance, coupling with more π-deficient aryl bromides tends to favor functionalization at the highly nucleophilic C-3 position. nih.govmdpi.com Conversely, coupling with more π-rich aryl bromides can lead to selective arylation at the more electrophilic C-7 position. nih.govmdpi.com These experimental findings are often supported by DFT calculations. nih.govencyclopedia.pub Rhodium(III)-catalyzed C-H activation has also been employed in a three-component reaction to synthesize diverse pyrazolo[1,5-a]pyrimidines. acs.orgresearchgate.net

The reduction of the pyrimidine ring in the pyrazolo[1,5-a]pyrimidine system leads to the formation of tetrahydropyrazolo[1,5-a]pyrimidines (THPPs). mdpi.com This dearomatization reaction is significant as the THPP scaffold is found in numerous biologically active compounds. mdpi.com

The reduction can be achieved using complex metal hydrides like sodium borohydride (B1222165) (NaBH4). mdpi.com Notably, the pyrimidine ring is preferentially reduced over the pyrazole ring and other functional groups like esters that may be present in the molecule. mdpi.com

The reduction of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines can lead to the formation of multiple stereoisomers. mdpi.com While the formation of syn-isomers has been commonly reported, recent studies have shown that anti-configured isomers can also be formed, which can be isolated and characterized. mdpi.com The stereochemical outcome can be influenced by the reaction conditions and the substitution pattern of the starting material. The resulting THPPs can exhibit different conformational labilities, which is an important consideration for their potential biological activity. mdpi.com

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F NMR) for Chemical Shift and Multiplicity Analysis

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for determining the basic structure of 7-Bromopyrazolo[1,5-a]pyrimidine and its derivatives.

¹H NMR: The proton NMR spectrum of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives reveals characteristic chemical shifts and coupling patterns for the protons on the bicyclic ring system. For instance, in a related 3-bromopyrazolo[1,5-a]pyrimidine (B1281175) derivative, the proton at position 5 (H-5) appears as a doublet at approximately 8.65 ppm, coupled to the proton at position 6 (H-6) which resonates around 7.79 ppm, also as a doublet with a coupling constant (J) of 4.7 Hz. rsc.org The proton at position 2 (H-2) typically appears as a singlet at about 8.54 ppm. rsc.org These assignments are crucial for confirming the substitution pattern on the heterocyclic core.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a 3-bromopyrazolo[1,5-a]pyrimidine derivative, the carbon atoms of the heterocyclic rings exhibit distinct resonances. For example, the carbon atoms C-5 and C-2 are observed at approximately 150.5 ppm and 150.3 ppm, respectively, while C-6 is found at 104.8 ppm. rsc.org The carbon bearing the bromine atom (C-3) resonates at a lower field, around 84.1 ppm. rsc.org The specific chemical shifts can vary depending on the substituents attached to the pyrazolo[1,5-a]pyrimidine core.

¹⁹F NMR: While not directly applicable to the parent this compound, ¹⁹F NMR is a valuable tool for analyzing fluorinated derivatives. This technique is highly sensitive to the electronic environment of the fluorine atom, providing insights into the effects of substituents on the aromatic system.

Detailed ¹H and ¹³C NMR data for a representative 3-bromopyrazolo[1,5-a]pyrimidine derivative are presented in the table below.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-28.54 (s)150.3
C-3-84.1
H-58.65 (d, J = 4.7 Hz)150.5
H-67.79 (d, J = 4.7 Hz)104.8
C-7-146.2
C-3a-144.4
Data sourced from a representative 3-bromopyrazolo[1,5-a]pyrimidine derivative. rsc.org

Two-Dimensional NMR (COSY, NOESY) for Proton Connectivity and Conformational Analysis

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide deeper insights into the molecular structure.

COSY: The COSY experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org In the context of this compound, a COSY spectrum would show a cross-peak between the protons at positions 5 and 6, confirming their adjacent relationship in the pyrimidine (B1678525) ring. libretexts.org This technique is instrumental in unambiguously assigning the proton signals in the ¹H NMR spectrum.

NOESY: NOESY experiments reveal through-space interactions between protons, providing information about their spatial proximity. libretexts.org This is particularly useful for determining the conformation of flexible side chains or the relative orientation of substituents. For pyrazolo[1,5-a]pyrimidine derivatives, NOESY can be used to study the spatial arrangement of substituents at various positions on the ring system, which can influence their biological activity and physical properties. spbu.ru

Mass Spectrometry (MS and HR-MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. muni.cz For this compound, the expected monoisotopic mass can be precisely calculated and compared with the experimental value obtained from HR-MS. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing characteristic losses of fragments such as bromine or parts of the heterocyclic rings.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the C-H, C=N, and C=C bonds within the aromatic rings. nih.gov The presence of the bromine atom would also influence the vibrational frequencies, although the C-Br stretching vibration typically appears in the far-infrared region.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of pyrazolo[1,5-a]pyrimidine derivatives typically shows absorption bands corresponding to π-π* transitions within the aromatic system. nih.gov The position and intensity of these bands are influenced by the substituents on the heterocyclic core. For instance, the introduction of a bromine atom at the 7-position is expected to cause a shift in the absorption maxima compared to the unsubstituted parent compound.

Theoretical and Computational Investigations

Molecular Orbital Calculations and Reactivity Prediction

Molecular orbital calculations are fundamental to understanding the reactivity of 7-bromopyrazolo[1,5-a]pyrimidine. These calculations provide insights into the electron distribution within the molecule, which is crucial for predicting how it will interact with other chemical species.

Approximate molecular orbital calculations have been used to identify the most likely sites for electrophilic attack. cdnsciencepub.com For the parent pyrazolo[1,5-a]pyrimidine (B1248293), these calculations predict that successive electrophilic substitution will occur at the 3- and 6-positions. cdnsciencepub.com The presence of the bromine atom at position 7 influences the electronic properties of the fused ring system, which can alter the regioselectivity of subsequent reactions. mdpi.com

The reactivity of pyrazolo[1,5-a]pyrimidine derivatives is significantly affected by the electronic properties of substituents on the scaffold. nih.gov For instance, the nucleophilicity of the C3 carbon is enhanced when π-excedent rings like thiophene (B33073) are placed at the 7-position, leading to higher yields in formylation reactions. mdpi.com Conversely, π-deficient rings in the same position result in lower yields. mdpi.com This highlights the delicate interplay between substituents and the inherent reactivity of the heterocyclic core.

Quantum Mechanics-Based Scoring Protocols in Compound Design

Quantum mechanics (QM)-based scoring functions are increasingly used to predict the binding affinities of ligands to biological targets, a critical step in rational drug design. nih.govnih.gov These methods offer a more physically rigorous approach compared to classical force fields.

For pyrazolo[1,5-a]pyrimidine-based inhibitors of cyclin-dependent kinase 2 (CDK2), a QM-based scoring protocol has been successfully developed and applied. nih.govmuni.cz This protocol involves a hybrid three-layer QM/MM (Quantum Mechanics/Molecular Mechanics) setup to calculate binding scores, which are then correlated with experimental binding free energies. nih.gov The use of QM allows for a more accurate description of electrostatic interactions and solvation free energy upon complex formation. nih.gov

In a study of 31 pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors, this QM-based scoring protocol demonstrated a good correlation with experimental data when the inhibitor structures were built from an existing X-ray crystal structure. nih.gov This approach also enabled the decomposition of interaction energies, providing a rationale for the observed differences in binding affinities among the series of compounds. nih.gov Such detailed energetic and structural insights are invaluable for the design of new, more potent inhibitors. muni.cz

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. johnshopkins.eduresearchgate.net It is widely used to predict the binding mode of ligands to the active sites of proteins and other biological macromolecules.

Derivatives of this compound have been the subject of numerous molecular docking studies to elucidate their potential as therapeutic agents. For example, docking studies of pyrazolo[1,5-a]pyrimidine derivatives have been performed to understand their binding mode in the active site of cathepsin K, a target for osteoporosis. researchgate.net Similarly, docking has been used to explore the binding of these compounds to histone lysine (B10760008) demethylases (KDM), which are targets in cancer therapy. nih.gov

In the context of antimicrobial drug discovery, molecular docking has been employed to investigate the interaction of pyrazolo[1,5-a]pyrimidine derivatives with DNA gyrase and secreted aspartic protease from Candida albicans. johnshopkins.edu These studies have shown that the compounds can fit into the active sites of these enzymes, exhibiting low binding energies and forming various types of interactions, which supports their potential as antimicrobial agents. johnshopkins.edu

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. brunel.ac.uk These techniques provide insights into the flexibility of molecules and the different shapes (conformations) they can adopt, which is often critical for their biological function. brunel.ac.uk

For pyrazolo[1,5-a]pyrimidine derivatives, conformational analysis is important for understanding their supramolecular chemistry and potential applications in materials science, as they have a tendency to form crystals with interesting conformational phenomena. mdpi.com

Frontier Molecular Orbital Analysis and Electronic Properties

Frontier molecular orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

FMO analysis of pyrazolo[1,5-a]pyrimidine derivatives has been used to predict their reactivity. For example, one study showed that a synthesized pyrazolo[1,5-a]pyrimidine compound is more likely to act as a nucleophile than an electrophile. researchgate.net The energy gap between the HOMO and LUMO is also an important parameter, with a smaller gap generally indicating higher reactivity. researchgate.net

In a comprehensive study of pyrazolo[1,5-a]pyrimidine-based fluorophores, FMO analysis revealed that the electronic structure is characterized by frontier molecular orbitals of antibonding π nature. nih.gov The HOMO-LUMO gap and the distribution of these orbitals were found to be dependent on the substituent at the 7-position. nih.gov Specifically, electron-donating groups at this position lead to larger absorption and emission intensities due to intramolecular charge transfer (ICT), a finding that aligns with experimental observations. nih.gov

Computational Studies on Reaction Mechanisms and Regioselectivity

Computational methods are invaluable for elucidating the mechanisms of chemical reactions and understanding the factors that control their regioselectivity. For pyrazolo[1,5-a]pyrimidines, computational studies have helped to rationalize observed reaction outcomes.

For example, in the electrophilic substitution of pyrazolo[1,5-a]pyrimidine, molecular orbital calculations predicted successive substitution at the 3- and 6-positions. cdnsciencepub.com To account for the observed 6-nitration, an addition-elimination sequence was proposed, supported by the computational findings. cdnsciencepub.com

More recent studies have used Density Functional Theory (DFT) calculations to analyze the reactivity of substituted pyrazolo[1,5-a]pyrimidines. mdpi.com These calculations have been used to explain the regioselectivity of palladium-catalyzed cross-coupling reactions. The results of these DFT analyses are in good agreement with experimental findings, demonstrating the predictive power of computational chemistry in understanding and guiding the synthesis of these important compounds. mdpi.com

Interactive Data Tables

Table 1: Molecular Docking Targets for Pyrazolo[1,5-a]pyrimidine Derivatives

Target EnzymeOrganismTherapeutic AreaPDB IDReference
DNA gyraseVarious bacteriaAntimicrobial2XCT johnshopkins.edu
Secreted aspartic proteaseCandida albicansAntifungal1ZAP johnshopkins.edu
Histone lysine demethylase (KDM)Homo sapiensAnticancer5IVE nih.gov
Cyclin-dependent kinase 2 (CDK2)Homo sapiensAnticancer2PHK muni.cz
Cathepsin KHomo sapiensOsteoporosisNot specified researchgate.net
Plasmepsin II (1LDG)Plasmodium falciparumAntimalarial1LDG ias.ac.in

Table 2: Computational Methods Applied to this compound and Derivatives

Computational MethodApplicationKey FindingsReference
Molecular Orbital CalculationsReactivity predictionPredicted sites of electrophilic attack cdnsciencepub.com
QM-based ScoringBinding affinity predictionGood correlation with experimental data for CDK2 inhibitors nih.gov
Molecular DockingLigand-target interactionElucidation of binding modes in various enzymes johnshopkins.eduresearchgate.netnih.gov
Molecular DynamicsConformational analysisAssessed stability of ligand-protein complexes ias.ac.in
Frontier Molecular Orbital AnalysisElectronic propertiesExplained influence of substituents on optical properties nih.gov
DFT CalculationsReaction mechanismRationalized regioselectivity of cross-coupling reactions mdpi.com

Biological Activities and Mechanistic Studies of 7 Bromopyrazolo 1,5 a Pyrimidine Derivatives

Kinase Inhibitory Activity and Mechanisms

The 7-bromopyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with the ATP-binding pocket of various protein kinases. nih.govmuni.cz This interaction is foundational to its broad-spectrum kinase inhibitory profile. Modifications at various positions on the pyrazolo[1,5-a]pyrimidine (B1248293) core allow for the fine-tuning of potency and selectivity against specific kinase targets. nih.govrsc.org

Inhibition of Adaptor Associated Kinase 1 (AAK1)

Derivatives of this compound have been identified as potent inhibitors of Adaptor Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis. biorxiv.orggoogle.com This process is crucial for synaptic vesicle recycling, and its modulation by AAK1 inhibitors is of significant interest. google.com AAK1 stimulates the kinase activity of the AP2 complex, which links receptor cargo to the clathrin coat. google.com

Research has led to the development of pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors that potently target Numb-associated kinases (NAKs), including AAK1. biorxiv.orgbiorxiv.org Through structure-guided design, potent and selective AAK1 inhibitors have been identified, with some compounds demonstrating IC₅₀ values of less than 0.001 μM in cell-based assays. google.com For example, specific macrocyclic derivatives, such as compounds 16 and 18 , show potent inhibition of AAK1. biorxiv.org These inhibitors have been shown to effectively block the phosphorylation of the AP-2 complex, confirming their mechanism of action at a cellular level. biorxiv.org

Targeting of Serine/Threonine Kinases (e.g., CK2, CDK1, CDK2, Pim-1, DRAK1)

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to the inhibition of a wide array of serine/threonine kinases crucial to cell cycle regulation and survival. nih.govrsc.org

Casein Kinase 2 (CK2): This kinase is frequently implicated in cancer progression. Significant efforts have been made to optimize pyrazolo[1,5-a]pyrimidine derivatives as selective CK2 inhibitors. biorxiv.orgbiorxiv.org Compounds IC20 (31) and its macrocyclic analog IC19 (32) emerged as highly potent and selective inhibitors. biorxiv.org IC20 (31) displayed a high in vitro potency for CK2 with a dissociation constant (Kd) of 12 nM. biorxiv.org Both compounds were found to be low micromolar inhibitors in cellular systems. biorxiv.org

Cyclin-Dependent Kinases (CDKs): Pyrazolo[1,5-a]pyrimidines are known to block CDK activity, contributing to their anti-proliferative effects. ekb.eg Derivatives have shown potent inhibition of both CDK1 and CDK2. biorxiv.orgresearchgate.net For instance, compound 6t was a potent dual inhibitor, showing an IC₅₀ of 0.09 µM against CDK2. mdpi.com Another derivative, 7a , was found to induce cell cycle arrest at the S phase in breast cancer cells. researchgate.net

Pim-1 Kinase: Pim-1 is another serine/threonine kinase target for this class of compounds. nih.govmuni.cz However, it has also been identified as a potential off-target for some derivatives designed for other kinases, such as CK2 inhibitors. biorxiv.org

Death-Associated Protein Kinase-Related Apoptosis-Inducing Protein Kinase 1 (DRAK1): DRAK1, part of the "dark kinome," has been implicated in tumorigenesis. nih.gov A pyrazolo[1,5-a]pyrimidine-based macrocyclic scaffold was optimized to develop CK156 (34) , a highly selective DRAK1 inhibitor with a high in vitro potency (Kd = 21 nM). nih.gov

Table 1: Inhibitory Activity of this compound Derivatives against Serine/Threonine Kinases

Compound Target Kinase Activity Metric Value Reference
IC20 (31) CK2 Kd 12 nM biorxiv.org
CK156 (34) DRAK1 Kd 21 nM nih.gov
6t CDK2 IC50 0.09 µM mdpi.com
6s CDK2 IC50 0.23 µM mdpi.com

Tyrosine Kinase Inhibition (e.g., EGFR, B-Raf, MEK, JAK1, Trk family)

This chemical family also demonstrates significant inhibitory activity against various tyrosine kinases, which are critical mediators in cancer cell signaling pathways. nih.govrsc.orgnih.gov

Tropomyosin Receptor Kinase (Trk) Family: The pyrazolo[1,5-a]pyrimidine nucleus is a prominent framework for Trk inhibitors, with two of the three marketed drugs for NTRK fusion cancers featuring this scaffold. mdpi.com Research has yielded derivatives with potent enzymatic inhibition of TrkA, TrkB, and TrkC, with IC₅₀ values as low as 1 nM. mdpi.com Specific picolinamide-substituted derivatives, such as compounds 8 and 9 , showed excellent inhibition of TrkA with an IC₅₀ of 1.7 nM each. mdpi.com More recent work has identified compounds like 8a, 8f, 9a, 9b, and 9f with IC₅₀ values below 5 nM against Trk kinases. researchgate.net

EGFR, B-Raf, and MEK: Derivatives targeting Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK have shown promise, particularly in melanoma and non-small cell lung cancer (NSCLC). nih.govrsc.org One study focused on novel pyrazolo[1,5-a]pyrimidines as EGFR kinase inhibitors, identifying compound 9b as the most active, with an IC₅₀ of 8.4 nM, comparable to the reference drug Sorafenib. nih.gov

JAK1: The Janus kinase (JAK) family is another target. Compound RD-I-53 was found to selectively inhibit the JAK1-JH2 pseudokinase domain with a dissociation constant (Kd) of 0.5 µM. byu.edu

Table 2: Inhibitory Activity of this compound Derivatives against Tyrosine Kinases

Compound Target Kinase Activity Metric Value Reference
8 / 9 TrkA IC50 1.7 nM mdpi.com
9b EGFR IC50 8.4 nM nih.gov
6s TRKA IC50 0.45 µM mdpi.com
RD-I-53 JAK1-JH2 Kd 0.5 µM byu.edu

ATP-Competitive and Allosteric Inhibition Modes

Pyrazolo[1,5-a]pyrimidine derivatives predominantly act as ATP-competitive inhibitors. nih.govrsc.org Their planar, heterocyclic structure is capable of mimicking the purine (B94841) ring of ATP, allowing them to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. muni.czresearchgate.net This mode of action is considered a canonical type-I inhibition. biorxiv.orgnih.gov Crystal structures of these inhibitors bound to kinases like CK2 have confirmed this binding mode, where the scaffold anchors the inhibitor to the hinge backbone. biorxiv.orgbiorxiv.org While ATP-competitive inhibition is the primary mechanism, some pyrazolo[1,5-a]pyrimidines have also been reported to act as allosteric inhibitors. nih.govrsc.orgrsc.org

Modulation of Specific Kinase Signaling Pathways

By inhibiting key kinases, these derivatives modulate critical downstream signaling pathways. For example, inhibition of AAK1 interferes with clathrin-mediated endocytosis by preventing the phosphorylation of the AP-2 complex subunit. google.combiorxiv.org The inhibition of kinases like EGFR, B-Raf, and MEK directly disrupts the MAPK/ERK pathway, which is central to cell proliferation and survival. nih.govrsc.org Similarly, targeting CDKs leads to cell cycle arrest, while inhibiting Trk kinases blocks neurotrophin signaling pathways that are often hijacked by cancer cells. researchgate.netmdpi.com

Anticancer Potential: In Vitro and In Vivo Cellular Mechanisms

The kinase inhibitory activities of this compound derivatives translate into significant anticancer potential, as demonstrated in numerous in vitro studies across various cancer cell lines. nih.govekb.eg

Derivatives have shown potent cytotoxicity against breast (MCF-7), colon (HCT-116), liver (HepG2), and lung (A549) cancer cell lines. ekb.egekb.eg For instance, derivative 5b was highly active against the HCT-116 colon cancer cell line with an IC₅₀ value of 8.64 µM. ekb.eg Another study reported that compound 4d exhibited a potent cytotoxic effect on the HepG2 cell line with an IC₅₀ of 0.14 µM and on the MCF-7 cell line with an IC₅₀ of 0.72 µM. ekb.eg Compound 6n displayed a notable broad-spectrum anticancer activity, with a mean growth inhibition (GI%) of 43.9% across 56 different human cancer cell lines. mdpi.com

The cellular mechanisms underlying this anticancer activity are varied. Some derivatives induce apoptosis through the activation of caspase pathways. Others, like the CDK inhibitor 7a , exert their effect by inducing cell cycle arrest. researchgate.net Interestingly, for some pyrazolopyrimidine derivatives, the anticancer mechanism appears to be non-apoptotic and is instead mediated by the inhibition of cell proliferation, as indicated by a decrease in the expression of the proliferation marker Ki67. mdpi.com

Table 3: In Vitro Anticancer Activity of this compound Derivatives

Compound Cancer Cell Line Activity Metric Value (µM) Reference
5b HCT-116 (Colon) IC50 8.64 ekb.eg
5b HepG2 (Liver) IC50 12.76 ekb.eg
4d HepG2 (Liver) IC50 0.14 ekb.eg
4d MCF-7 (Breast) IC50 0.72 ekb.eg
4c A549 (Lung) IC50 1.13 ekb.eg
7a MCF-7 (Breast) IC50 3.25 researchgate.net

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal activities. iaea.orgnih.gov

Antibacterial Mechanisms

Several studies have reported the antibacterial activity of pyrazolo[1,5-a]pyrimidine derivatives against a variety of bacterial strains. researchgate.netmdpi.com For instance, a series of pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antibacterial activity against clinically isolated multidrug-resistant bacteria. mdpi.com Five compounds, including a 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative, showed significant bactericidal effects. mdpi.com

The antibacterial mechanisms of these compounds are multifaceted. One key aspect is their ability to disrupt bacterial biofilm formation. mdpi.com Biofilms are communities of bacteria embedded in a self-produced matrix, which provides protection against antibiotics and host immune responses. Certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to strongly inhibit biofilm formation by bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.com

Furthermore, these compounds can interfere with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, including biofilm formation and virulence factor production. mdpi.com By inhibiting QS, these derivatives can effectively disarm bacteria and reduce their pathogenicity. mdpi.com

Antifungal Mechanisms

Pyrazolo[1,5-a]pyrimidine derivatives have also shown promise as antifungal agents, particularly against phytopathogenic fungi that cause diseases in plants. nih.govamazonaws.com A study evaluated the antifungal activity of 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines against five types of plant pathogenic fungi. nih.govamazonaws.com Several of these compounds were effective in inhibiting the mycelial growth of the fungi. nih.govamazonaws.com

For example, a specific 6,7-diarylpyrazolo[1,5-a]pyrimidine derivative demonstrated potent inhibition of Alternaria solani with an IC50 value of 17.11 µg/mL. nih.govamazonaws.com Another derivative was effective against both Cytospora sp. and Fusarium solani. nih.govamazonaws.com The antifungal mechanism of these compounds is believed to involve the disruption of essential fungal cellular processes, leading to the inhibition of growth and proliferation. nih.govamazonaws.com

Table 2: Antimicrobial Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound/DerivativeTarget OrganismActivityReference
5,7-dimethyl-pyrazolo[1,5-a]pyrimidineS. aureus, E. faecalis, P. aeruginosaMICs = 0.187–0.375 µg/mL mdpi.com
5,7-diaryl pyrazolo[1,5-a]pyrimidineS. aureus, P. aeruginosa>60% biofilm inhibition mdpi.com
6,7-diarylpyrazolo[1,5-a]pyrimidine (4j)A. solaniIC50 = 17.11 µg/mL nih.govamazonaws.com
6,7-diarylpyrazolo[1,5-a]pyrimidine (4h)Cytospora sp., F. solaniIC50 = 27.32 and 21.04 µg/mL nih.govamazonaws.com

Antiviral Activities

The broad spectrum of biological activities of pyrazolo[1,5-a]pyrimidine derivatives extends to the antiviral domain. researchgate.net Research has indicated their potential as antiviral agents, although this area is less explored compared to their anticancer and antimicrobial properties.

A study evaluating the antiviral efficacy of various pyrazole and fused pyrazolopyrimidine derivatives against the Newcastle disease virus (NDV) found that a pyrazolopyrimidine derivative provided 95% protection. researchgate.net This suggests that the pyrazolo[1,5-a]pyrimidine scaffold could be a valuable starting point for the development of novel antiviral drugs. The mechanism of antiviral action is likely linked to the inhibition of viral replication processes or host cell factors that are essential for viral propagation. mdpi.com

Inhibition of Viral Replication Pathways

Derivatives of the pyrazolo[1,5-a]pyrimidine core structure have demonstrated significant potential as antiviral agents by interfering with critical stages of the viral life cycle. indexcopernicus.comontosight.ai One key mechanism involves targeting the viral capsid, a protein shell that protects the viral genome. Certain pyrazolopyrimidines act as potent capsid-binding inhibitors, particularly against rhinoviruses and enteroviruses. nih.gov By binding within a hydrophobic pocket of the capsid protein VP1, these compounds stabilize the capsid, thereby preventing the conformational changes necessary for the virus to uncoat and release its genetic material into the host cell. nih.gov This mechanism effectively halts the replication process at a very early stage. nih.gov

Another major pathway inhibited by this class of compounds is viral fusion. nih.govbyu.edu For enveloped viruses like the Respiratory Syncytial Virus (RSV), fusion of the viral and host cell membranes is a mandatory step for infection. nih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been developed as powerful RSV fusion inhibitors, directly targeting the viral F protein responsible for mediating this process. nih.govacs.org By blocking the function of the F protein, these compounds prevent the virus from entering host cells, thus inhibiting the initiation of infection. nih.gov The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for synthetic modifications that can fine-tune its antiviral activity and properties. nih.gov

Activity Against Specific Viral Targets (e.g., SARS-CoV-2 3CLpro, RSV)

The broad antiviral potential of pyrazolo[1,5-a]pyrimidines has been demonstrated through their activity against specific, high-impact viral targets.

Respiratory Syncytial Virus (RSV): An extensive body of research highlights the efficacy of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of the RSV fusion (F) protein. nih.govacs.org These compounds are among the most potent RSV inhibitors discovered. For instance, compound 9c , which features a 1-methyaminopropyl moiety, exhibited powerful anti-RSV activity with a half-maximal effective concentration (EC50) below 1 nM. nih.gov Further optimization led to the development of compound 14f , an even more potent RSV F protein inhibitor with an EC50 value of 0.15 nM. nih.gov The design of these inhibitors focuses on maintaining a specific dihedral angle between the pyrazolo[1,5-a]pyrimidine scaffold and the amide bond plane, which is crucial for their potent anti-RSV activity. nih.gov Macrocyclic derivatives have also been developed, with compound 12h showing a single-digit nanomolar potency against a drug-resistant RSV mutant (D486N). acs.org

SARS-CoV-2 3CLpro: The 3C-like protease (3CLpro), or main protease, is an essential enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. nih.govdovepress.com It plays a critical role by cleaving viral polyproteins into functional non-structural proteins. dovepress.com Inhibition of 3CLpro blocks the viral life cycle, making it a prime target for antiviral drug development. nih.govdovepress.com While most reported inhibitors are covalent compounds, there is significant interest in developing noncovalent inhibitors. nih.gov Computational and in-vitro screening studies have identified pyrimidinetrione and quinoxaline (B1680401) structures as new scaffolds for 3CLpro inhibitors. frontiersin.org Given that pyrazolopyrimidines are known purine analogues with broad antiviral activity, this scaffold represents a promising starting point for designing novel, noncovalent inhibitors targeting SARS-CoV-2 3CLpro. indexcopernicus.comtandfonline.com

Table 1: Antiviral Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Viral Target Virus Activity (EC₅₀) Reference
9c Fusion (F) Protein RSV < 1 nM nih.gov
14f Fusion (F) Protein RSV 0.15 nM nih.gov
12h Fusion (F) Protein RSV (D486N mutant) Single-digit nM acs.org
OBR-5-340 Viral Capsid (VP1) Coxsackievirus B3 (CVB3) 0.16 µM nih.gov

Other Biological Mechanisms

Inhibition of Monoamine Oxidase B in Neurodegenerative Research

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as selective inhibitors of human monoamine oxidase B (hMAO-B), an important enzyme target in the research of neurodegenerative disorders like Parkinson's and Alzheimer's disease. rsc.orggoogle.com MAO-B is responsible for the degradation of neurotransmitters, and its inhibition can help restore dopamine (B1211576) levels in the brain. researchgate.net A study investigating 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives found that several of these compounds selectively inhibit hMAO-B in the micromolar range. rsc.org The most potent compound identified in this series, 5h , exhibited an IC50 value of 5.36 μM. rsc.org The research suggests that phenyl substitutions at the C-3 and/or C-4 positions are important for the inhibitory activity against hMAO-B. rsc.org These findings highlight the potential of this chemical scaffold in developing agents for neurodegenerative diseases. rsc.orgresearchgate.net

Table 2: hMAO-B Inhibition by Pyrazolo[1,5-a]pyrimidin-5(4H)-one Derivatives

Compound ID hMAO-B Inhibition (IC₅₀) Reference
5a Micromolar Range rsc.org
5f Micromolar Range rsc.org
5h 5.36 µM rsc.org
5i Micromolar Range rsc.org

Mycobacterial ATP Synthase Inhibition for Antitubercular Research

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery of novel therapeutic agents that act on new targets. ucl.ac.uknih.gov The F-ATP synthase, an enzyme crucial for generating cellular energy in the form of ATP, has been identified as a key target for antitubercular drugs. mdpi.commdpi.com Aminopyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of mycobacterial ATP synthase. nih.gov High-throughput screening of compound libraries against whole-cell Mtb identified the aminopyrazolo[1,5-a]pyrimidine series as a novel hit. nih.gov Structure-activity relationship (SAR) studies involving over 140 compounds revealed that a 2-pyridylmethylamine moiety at the C-7 position of the pyrazolopyrimidine scaffold was critical for potent anti-Mtb activity. nih.gov These compounds demonstrated efficacy with low cytotoxicity, underscoring their potential as leads for developing new antitubercular drugs that operate through a distinct mechanism from many existing treatments. nih.gov

Selective Inhibition of Bone Morphogenetic Protein (BMP) Signaling

Bone Morphogenetic Protein (BMP) signaling is a crucial pathway involved in embryonic development and tissue homeostasis, and its dysregulation is linked to diseases such as fibrodysplasia ossificans progressiva (FOP) and certain forms of anemia. nih.govsci-hub.se Pyrazolo[1,5-a]pyrimidine derivatives have been discovered to be potent and selective inhibitors of this pathway. nih.govacs.org The seminal compound in this class is Dorsomorphin , which was found to inhibit BMP signaling by targeting the BMP type I receptors ALK2, ALK3, and ALK6. nih.govsci-hub.se This inhibition prevents the subsequent phosphorylation of intracellular effectors SMAD1/5/8, thereby blocking the signaling cascade. nih.gov

Further structure-activity relationship studies led to the development of optimized analogs like LDN-193189 (also known as DM-3189). nih.govsci-hub.se This compound demonstrated improved inhibitory activity and moderate pharmacokinetic properties. nih.gov Research confirmed that the nitrogen atom at the N-1 position of the pyrazolo[1,5-a]pyrimidine ring is essential for potent inhibitory activity, whereas the N-4 nitrogen is not. nih.gov These selective inhibitors serve as valuable chemical tools for studying BMP signaling and hold therapeutic potential for diseases caused by excessive BMP activity. sci-hub.seacs.org

Table 3: Inhibition of BMP Signaling by Pyrazolo[1,5-a]pyrimidine Derivatives

Inhibitor Target Receptor(s) Mechanism of Action Reference
Dorsomorphin ALK2, ALK3, ALK6 Inhibits SMAD1/5/8 phosphorylation nih.govsci-hub.se
LDN-193189 ALK2, ALK3, ALK6 Inhibits SMAD1/5/8 phosphorylation nih.govsci-hub.se

Interactions with Drug Transporters (e.g., P-glycoprotein, MRP1)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic drugs from cancer cells and reducing their intracellular concentration and efficacy. nih.gov Developing P-gp inhibitors to be used in combination with anticancer drugs is a promising strategy to overcome MDR. nih.gov

A closely related scaffold, triazolo[1,5-a]pyrimidine, has yielded a highly potent, specific, and orally active P-gp inhibitor, WS-716 . nih.gov This compound was shown to directly bind to P-gp and inhibit its efflux function. nih.gov In preclinical studies, WS-716 effectively reversed P-gp-mediated resistance to paclitaxel (B517696) in multiple resistant cell lines without altering the expression or localization of the P-gp transporter itself. nih.gov The success of this closely related heterocyclic system suggests that the pyrazolo[1,5-a]pyrimidine framework could also be a valuable scaffold for designing novel inhibitors of drug transporters like P-gp, offering a potential avenue to combat multidrug resistance in clinical settings.

Structure Activity Relationships Sar of 7 Bromopyrazolo 1,5 a Pyrimidine Derivatives

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is highly dependent on the substitution patterns around the core scaffold. Modifications at positions 2, 3, 5, 6, and 7 can be achieved through various synthetic routes, allowing for fine-tuning of their pharmacological profiles. mdpi.combyu.edu The ability to introduce a diverse range of substituents, such as alkyl, aryl, amino, and halogen groups, enables the optimization of pharmacokinetic and pharmacodynamic properties. nih.gov

For instance, in the context of kinase inhibition, the choice of substituents at positions 3, 5, 6, and 7 is crucial for modulating selectivity and potency. muni.cz Strategic placement of different functional groups can lead to enhanced binding affinity for specific kinases through various molecular interactions. nih.gov The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the design of combinatorial libraries to explore a wide chemical space and identify compounds with desired biological activities. researchgate.net

Influence of Halogenation (Bromine) at Position 7 on Reactivity and Biological Activity

The introduction of a bromine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine ring significantly impacts the molecule's reactivity and biological activity. Bromine, being an electron-withdrawing group, enhances the electrophilic character of the C7 position, making it susceptible to nucleophilic aromatic substitution (NAS) reactions. mdpi.com This reactivity allows for the introduction of various functional groups, such as amines and alkoxides, which is a common strategy in medicinal chemistry to generate diverse derivatives. mdpi.com

Role of Substituents at Pyrazole (B372694) Ring Positions (e.g., C-3, C-4)

Substituents on the pyrazole portion of the scaffold, particularly at the C3 position, play a critical role in determining biological activity. The C3 position is highly nucleophilic and susceptible to electrophilic aromatic substitution, allowing for the introduction of various groups like halogens (e.g., bromine) and nitro groups. mdpi.comcdnsciencepub.com

SAR studies have consistently shown that modifications at C3 significantly influence the potency of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors. For instance, introducing substituents like alkyl, aryl, and heteroaryl groups at this position has been shown to enhance lipophilicity, which can improve membrane permeability and bioavailability. nih.gov The introduction of a 3,5-dichlorophenyl group at C3, for example, resulted in a significant improvement in the IC50 value for a particular target. nih.gov Similarly, replacing a hydrogen at C3 with a bromine or an ethyl group has been found to increase binding affinity by filling a hydrophobic pocket in the active site of the target protein. muni.cz In some cases, a carboxamide group at the C3 position has been shown to be crucial for Trk inhibition. nih.gov

Role of Substituents at Pyrimidine (B1678525) Ring Positions (e.g., C-5, C-7)

The pyrimidine ring offers key positions for substitution that significantly influence the biological properties of pyrazolo[1,5-a]pyrimidine derivatives. Positions C5 and C7 are electrophilic and can be functionalized through nucleophilic aromatic substitution (NAS) reactions, allowing for the introduction of a wide array of substituents. mdpi.com

At the C5 position:

Aryl groups and amines are common substituents that have been linked to anticancer activity.

In some kinase inhibitors, the introduction of unsaturated and saturated five- or six-membered rings at position 5 has led to compounds with IC50 values in the low nanomolar range. muni.cz

The presence of a halogen at position 5 can improve a compound's resistance to metabolic degradation. nih.gov

At the C7 position:

The introduction of aryl groups at C7 is a common modification. mdpi.com

Electron-donating groups at this position have been shown to enhance binding affinity to targets like PDE4 by strengthening electrostatic and hydrogen bonding interactions. nih.gov

The presence of a trifluoromethyl (CF3) group at C7 has also been explored in the synthesis of various derivatives. mdpi.com

The synergistic effect of substitutions at both C5 and C7 is a key strategy in optimizing the potency of these compounds. For example, a compound with a halogen at C5 and a methoxy (B1213986) group at C7 achieved exceptional potency as a PDE4 inhibitor. nih.gov

Analysis of Key Molecular Interactions with Biological Targets (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking)

The biological activity of 7-bromopyrazolo[1,5-a]pyrimidine derivatives is dictated by their specific molecular interactions with their biological targets, which are often enzymes like protein kinases. nih.govekb.eg The planar and rigid structure of the pyrazolo[1,5-a]pyrimidine core is well-suited for fitting into the ATP-binding pocket of kinases. researchgate.net

Key interactions include:

Hydrogen Bonding: The nitrogen-rich pyrazolo[1,5-a]pyrimidine scaffold provides multiple hydrogen bond donors and acceptors, which can form crucial interactions with amino acid residues in the hinge region of a kinase's active site. byu.eduekb.eg For instance, the pyrimidine nitrogen atom can be involved in intramolecular hydrogen bonding, which helps to constrain the conformation of the molecule for optimal binding. mdpi.com

Hydrophobic Interactions: Substituents at various positions, particularly aryl and alkyl groups, can engage in hydrophobic interactions with nonpolar pockets within the target protein. nih.gov For example, a hydrophobic pocket near the C3 position can be exploited to enhance binding affinity. nih.gov

π-π Stacking: The aromatic nature of the fused ring system allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the active site. The bromine atom at C7 can also contribute to these interactions.

These interactions collectively stabilize the ligand-protein complex, leading to potent inhibition of the biological target.

Stereochemical Considerations in Activity (e.g., syn/anti isomers in reduced forms)

While the core this compound is an aromatic and planar molecule, stereochemistry becomes a critical factor when the pyrimidine ring is reduced. The reduction of the pyrazolo[1,5-a]pyrimidine scaffold can lead to the formation of chiral centers and, consequently, stereoisomers.

For example, the reduction of a related 5,7-dimethyl derivative results in the formation of syn- and anti-isomers. These diastereomers possess distinct three-dimensional arrangements and dihedral angles. The syn-isomer, for instance, may have a specific configuration such as (5R, 7S). Such stereochemical differences can significantly impact biological activity, as the precise spatial orientation of substituents is often crucial for optimal interaction with a chiral biological target like an enzyme or receptor active site. Therefore, the separation and individual biological evaluation of these stereoisomers are essential to fully understand their structure-activity relationships.

Electronic Properties and Their Correlation with Activity and Regioselectivity

The electronic properties of the this compound scaffold are fundamental to its reactivity and biological activity. The distribution of electron density within the fused ring system dictates the positions most susceptible to electrophilic or nucleophilic attack, a concept known as regioselectivity.

According to Density Functional Theory (DFT) calculations, the highest occupied molecular orbital (HOMO) is primarily located on the pyrazole ring, while the lowest unoccupied molecular orbital (LUMO) has contributions from both the pyrazole and pyrimidine rings. smolecule.com The energy gap between the HOMO and LUMO influences the molecule's chemical reactivity. smolecule.com

The bromine atom at position 7 significantly alters the electronic landscape through both inductive (electron-withdrawing) and mesomeric effects. smolecule.com This electronic influence, combined with the inherent electronic nature of the pyrazolo[1,5-a]pyrimidine core, governs the regioselectivity of chemical reactions. For instance, the C3 position is highly nucleophilic and prone to electrophilic attack, while the C5 and C7 positions are electrophilic and susceptible to nucleophilic substitution. mdpi.com These electronic characteristics are not only crucial for synthetic modifications but also correlate with biological activity, as the electronic nature of substituents can modulate the strength of interactions with biological targets. nih.gov

Emerging Research Areas and Applications of 7 Bromopyrazolo 1,5 a Pyrimidine Derivatives

Application in Chemical Probes and Biosensors

Derivatives of 7-bromopyrazolo[1,5-a]pyrimidine are increasingly being utilized in the development of chemical probes and biosensors. These compounds can be functionalized to selectively interact with specific biological targets, enabling the detection and study of various biomolecules and cellular processes. nih.gov

For instance, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated for their potential as chemosensors. researchgate.net One study reported a pyrazolo[1,5-a]pyrimidine-based fluorescent probe, L, for the detection of Ni²⁺ and Cu²⁺ ions. The probe exhibited high sensitivity with detection limits down to 8.9 nM for Ni²⁺ and 8.7 nM for Cu²⁺. researchgate.net Due to its low cytotoxicity, this probe was also successfully used for imaging these ions in living T-24 cells, demonstrating its utility in biological systems. researchgate.net

Furthermore, the development of radiolabeled pyrazolo[1,5-a]pyrimidine derivatives has shown promise for tumor imaging. researchgate.netbyu.edu These compounds act as agents that can help visualize tumors, aiding in diagnostics and treatment planning. The versatility of the pyrazolo[1,5-a]pyrimidine core allows for the attachment of various functional groups, which can be tailored to target specific cancer-related biomarkers. nih.gov

Use in Material Science for Photophysical Properties

The significant photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives have garnered considerable attention in the field of material science. encyclopedia.pubresearchgate.netmdpi.com These compounds often exhibit strong fluorescence, making them suitable for applications in optical materials and devices. mdpi.com

Researchers have identified a family of pyrazolo[1,5-a]pyrimidines as strategic compounds for optical applications due to their tunable photophysical properties and more environmentally friendly synthesis compared to other fluorophores like BODIPYs. researchgate.net The absorption and emission characteristics of these compounds can be modulated by introducing different substituents. For example, the presence of electron-donating groups at the 7-position of the fused ring has been shown to enhance both absorption and emission behaviors, with molar absorptivity (ε) values ranging from 3,320 M⁻¹cm⁻¹ to 20,593 M⁻¹cm⁻¹ and fluorescence quantum yields (ΦF) from 0.01 to 0.97. researchgate.net

The tendency of these derivatives to form crystals with notable conformational and supramolecular arrangements further expands their potential applications in solid-state materials. mdpi.com

Development of Chemical Biology Tools for Target Validation

In the realm of chemical biology, this compound derivatives serve as valuable tools for target validation. nih.gov By synthesizing libraries of these compounds and screening them against various biological targets, researchers can identify potent and selective inhibitors for specific enzymes or proteins. nih.govbyu.edu

A notable example is the development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. nih.gov These compounds have been investigated for their activity against a range of kinases, including protein kinase CK2, EGFR, B-Raf, and MEK. nih.govbiorxiv.org Structure-activity relationship (SAR) studies have been crucial in understanding how different substituents on the pyrazolo[1,5-a]pyrimidine scaffold influence their inhibitory activity and selectivity. nih.gov For instance, modifications at the C3 and C5 positions have been shown to be critical for potent kinase inhibition. dntb.gov.uarsc.org

One study led to the identification of a highly selective Casein Kinase 2 (CK2) inhibitor from a series of pyrazolo[1,5-a]pyrimidine compounds. biorxiv.org While some derivatives in this class have shown off-target activity, careful optimization of the scaffold can lead to highly selective tool compounds for mechanistic studies. biorxiv.org

Catalyst Development and Mechanistic Studies

The this compound core is a key starting material for the synthesis of more complex molecules through metal-catalyzed cross-coupling reactions. encyclopedia.pub This has implications for the development of new catalysts and for studying reaction mechanisms.

The Suzuki-Miyaura cross-coupling reaction, a powerful tool in organic synthesis, has been successfully applied to 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one to create a variety of C3-arylated derivatives. dntb.gov.uarsc.org This reaction demonstrates the utility of the brominated pyrazolo[1,5-a]pyrimidine scaffold in building molecular complexity. The regioselectivity of these coupling reactions can be controlled, allowing for selective functionalization at either the 3- or 7-position of the pyrazolo[1,5-a]pyrimidine ring system. encyclopedia.pubmdpi.com

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